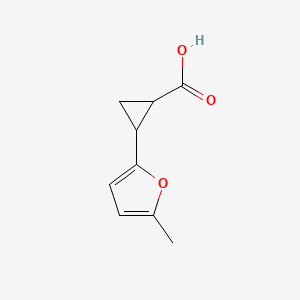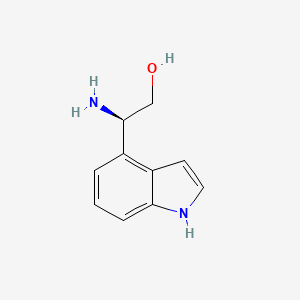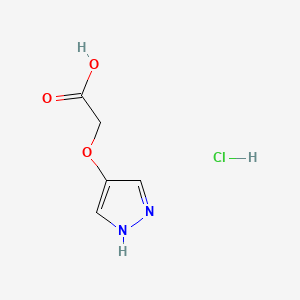
5-(Dimethylamino)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)pentanal is an organic compound with the molecular formula C7H15NO. It is a derivative of pentanal, where the fifth carbon atom is substituted with a dimethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(Dimethylamino)pentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
Pentanal+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 5-(Dimethylamino)pentanoic acid
Reduction: 5-(Dimethylamino)pentanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)pentanal has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)pentanal involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biological pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Pentanal: A simple aldehyde with a similar structure but lacking the dimethylamino group.
5-(Dimethylamino)pentanoic acid: The oxidized form of 5-(Dimethylamino)pentanal.
5-(Dimethylamino)pentanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
5-(dimethylamino)pentanal |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7-9/h7H,3-6H2,1-2H3 |
Clave InChI |
HUVMQWKJKJCKKT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)







![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)




![Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)
